Cas no 875700-53-1 (2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene)

2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- STL415085
- 875700-53-1
- AKOS015920683
- 2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene
- 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene
-
- インチ: 1S/C13H10FNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(15(16)17)8-12(13)14/h2-8H,1H3
- InChIKey: YAMGFCBBQJBQDC-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OC1C=CC(=CC=1)OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 263.05938596g/mol
- どういたいしつりょう: 263.05938596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-500mg |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 500mg |
¥1337.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-10g |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 10g |
¥7693.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-2g |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 2g |
¥2219.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-25g |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 25g |
¥13608.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-1g |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 1g |
¥1631.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-100mg |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 100mg |
¥742.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-250mg |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 250mg |
¥889.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644719-5g |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
875700-53-1 | 98% | 5g |
¥4585.00 | 2024-04-27 |
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzeneに関する追加情報
Professional Introduction to 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (CAS No. 875700-53-1)
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene, with the chemical identifier CAS No. 875700-53-1, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a unique structural arrangement of fluorine, methoxy, and nitro substituents, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of these functional groups imparts distinct electronic and steric properties, making it a valuable candidate for further exploration.
The compound's structure consists of a benzene ring substituted with a nitro group at the 4-position, a fluoro atom at the 2-position, and an ether linkage to a 4-methoxyphenyl group at the 1-position. This specific configuration contributes to its reactivity and interaction with biological targets, which is a critical consideration in the design of novel therapeutic agents. The fluoro moiety, in particular, is well-documented for its ability to modulate metabolic stability and binding affinity in drug molecules.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The nitro group in 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene adds another layer of complexity, influencing both the electronic properties of the molecule and its potential reactivity. These characteristics make it an intriguing subject for synthetic chemists aiming to develop new scaffolds for drug discovery.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The combination of electron-withdrawing and electron-donating groups allows for a wide range of chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the nitro group can be reduced to an amine, opening up possibilities for further functionalization and derivatization.
The pharmaceutical industry has shown particular interest in compounds containing both fluoro and methoxy groups due to their demonstrated efficacy in enhancing drug activity. Studies have indicated that these substituents can improve binding interactions with biological targets, leading to more potent and selective drug candidates. The research on 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene aligns with this trend, as it incorporates both of these valuable functional groups.
Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques allow researchers to predict how 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene will interact with biological targets, providing insights into its potential pharmacological activity. These predictions are often validated through experimental studies, further solidifying our understanding of its properties.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemicals. The unique electronic properties conferred by its substituents make it a candidate for developing new materials with tailored electrical or optical characteristics. Furthermore, its structural features could be leveraged in the creation of novel agrochemicals designed to interact specifically with biological targets in plants or pests.
The synthesis of 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene presents several challenges due to the sensitivity of the functional groups involved. However, recent methodological improvements have made it more feasible to produce this compound on a scalable basis. These advancements are crucial for enabling further research and development efforts.
The safety profile of this compound is another important consideration. While it does not fall under any hazardous or restricted categories, proper handling procedures must still be followed during synthesis and handling to ensure worker safety. This includes standard laboratory practices such as wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The environmental impact of producing and using this compound is also a topic of interest. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with broader trends in green chemistry aimed at making chemical processes more environmentally friendly.
In conclusion, 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (CAS No. 875700-53-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an attractive candidate for further research and development, offering opportunities to discover new therapeutic agents and innovative materials.
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